molecular formula C6H11I B2695414 6-Iodo-2-hexene CAS No. 112683-29-1

6-Iodo-2-hexene

Cat. No.: B2695414
CAS No.: 112683-29-1
M. Wt: 210.058
InChI Key: WWRXMKQRGARTAB-NSCUHMNNSA-N
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Description

6-Iodo-2-hexene is an organic compound with the molecular formula C6H11I It is a halogenated alkene, characterized by the presence of an iodine atom attached to the second carbon of a hexene chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodo-2-hexene typically involves the halogenation of 2-hexene. One common method is the addition of iodine to 2-hexene in the presence of a catalyst. Another method involves the use of 5-hexen-1-ol as a starting material, which is first converted to a mesylate intermediate using methanesulfonyl chloride and triethylamine in dichloromethane. This intermediate is then reacted with sodium iodide in acetone under reflux conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound may follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Iodo-2-hexene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic solution.

    Elimination: Potassium tert-butoxide in dimethyl sulfoxide.

    Oxidation: Meta-chloroperoxybenzoic acid for epoxidation; osmium tetroxide for dihydroxylation.

Major Products:

    Alcohols: Formed from nucleophilic substitution.

    Hexadienes: Formed from elimination reactions.

    Epoxides and Diols: Formed from oxidation reactions.

Scientific Research Applications

6-Iodo-2-hexene is utilized in various scientific research applications, including:

Comparison with Similar Compounds

Comparison:

    Reactivity: 6-Iodo-2-hexene is more reactive in substitution reactions compared to 6-Iodo-1-hexene due to the position of the iodine atom.

    Applications: While both compounds are used in organic synthesis, this compound is preferred for reactions requiring a double bond, whereas 6-Iodo-1-hexyne is used for reactions involving triple bonds.

    Uniqueness: The unique positioning of the iodine atom in this compound allows for specific reactivity patterns and applications not achievable with its analogs.

Properties

IUPAC Name

(E)-6-iodohex-2-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11I/c1-2-3-4-5-6-7/h2-3H,4-6H2,1H3/b3-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWRXMKQRGARTAB-NSCUHMNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCCCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CCCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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